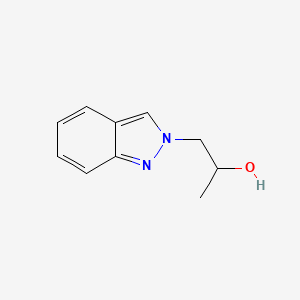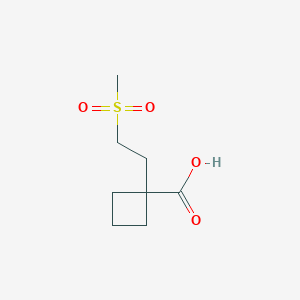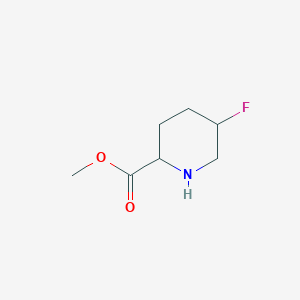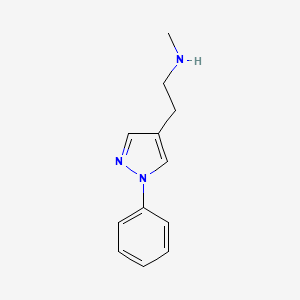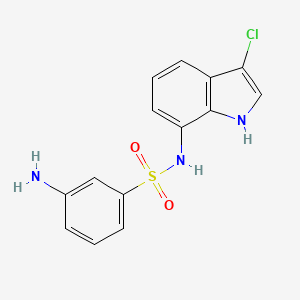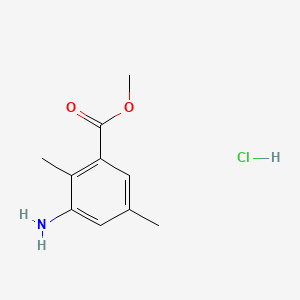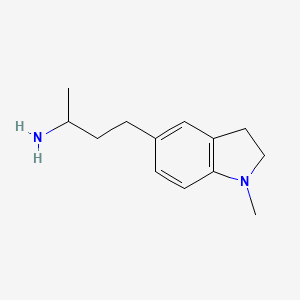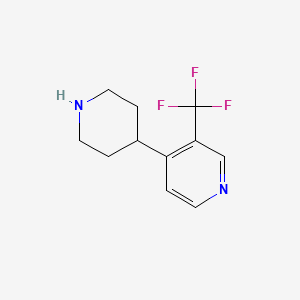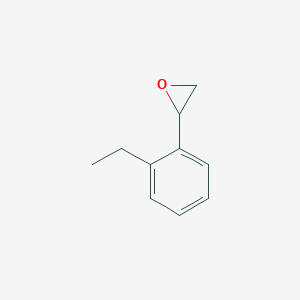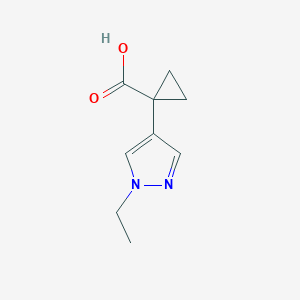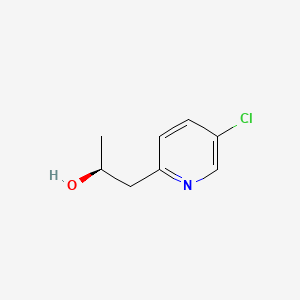
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloropyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine.
Grignard Reaction: The 5-chloropyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other efficient separation techniques to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(5-Chloropyridin-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
5-Chloropyridin-2-ylmethanol: A related compound with a hydroxyl group directly attached to the pyridine ring.
2-(5-Chloropyridin-2-yl)ethanol: A compound with a shorter carbon chain.
Uniqueness
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
(2S)-1-(5-chloropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1 |
Clave InChI |
YZQMIBHSFMUXNP-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=NC=C(C=C1)Cl)O |
SMILES canónico |
CC(CC1=NC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13590472.png)
